2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 but 3 Ynyl 1,3 Dioxolan 2 Yl Ethanol and Analogues
Formation of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) that serves as a crucial structural motif in numerous pharmacologically active molecules. Its formation is a cornerstone of the synthesis of 2-(2-But-3-ynyl-1,3-dioxolane-2-yl)ethanol, typically involving the protection of a carbonyl group.
Acetalization Reactions from Precursor Carbonyl Compounds
The most common and direct method for the synthesis of the 1,3-dioxolane ring is the acetalization or ketalization of a corresponding aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.com This reaction is an acid-catalyzed nucleophilic addition. In the context of synthesizing the target molecule, a plausible precursor is a keto-ester, where the ketone functionality is more electrophilic and thus reacts preferentially over the ester carbonyl. nih.gov
The reaction involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and to drive the equilibrium towards the formation of the dioxolane, the water produced as a byproduct must be removed. nih.gov A common technique to achieve this is the use of a Dean-Stark apparatus during reflux. organic-chemistry.org
Investigation of Catalytic Systems for Dioxolane Formation
A variety of catalytic systems can be employed for the formation of the 1,3-dioxolane ring. These can be broadly categorized as Brønsted acids and Lewis acids. organic-chemistry.org
Brønsted Acid Catalysts:
p-Toluenesulfonic acid (p-TsOH): This is a widely used, effective, and relatively inexpensive catalyst for acetalization. chemicalbook.comnih.gov
Sulfuric acid (H₂SO₄) and Hydrochloric acid (HCl): While effective, their strong corrosiveness and potential for side reactions with sensitive functional groups can be a drawback. acs.org
Lewis Acid Catalysts:
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃): This catalyst is known for its mild reaction conditions. organic-chemistry.org
Erbium(III) triflate (Er(OTf)₃): A gentle Lewis acid that can be used for chemoselective cleavage of acetals, highlighting its role in both formation and deprotection. organic-chemistry.org
Ruthenium catalysts: Certain ruthenium molecular catalysts have been shown to enable the conversion of diols to dioxolanes. nih.gov
The choice of catalyst often depends on the substrate's sensitivity to acidic conditions and the desired reaction kinetics. For instance, milder Lewis acids are preferable when acid-labile protecting groups are present elsewhere in the molecule. acs.org
Table 1: Comparison of Catalytic Systems for 1,3-Dioxolane Formation
| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap | Cost-effective, highly efficient | Can be too harsh for acid-sensitive substrates |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Similar to p-TsOH | Readily available | Highly corrosive, potential for side reactions |
| Lewis Acid | Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) | Mild conditions | High chemoselectivity | Higher cost compared to Brønsted acids |
| Lewis Acid | Ruthenium Complexes | Varies depending on the complex | Can be used in chemoenzymatic cascades | Catalyst preparation can be complex |
| Other | Montmorillonite K10 | Reflux in toluene with a Dean-Stark trap | Heterogeneous catalyst, easy to remove | May require longer reaction times |
Introduction and Manipulation of the But-3-ynyl Side Chain
The but-3-ynyl side chain, with its terminal alkyne, is a key functional group that allows for further chemical modifications, such as click chemistry reactions or coupling reactions.
Alkynylation Methodologies
Alkynylation in organic synthesis generally refers to the addition of a terminal alkyne to a carbonyl group, which results in the formation of a propargylic alcohol. chemicalbook.com To introduce the but-3-ynyl side chain in the synthesis of the target molecule, a common strategy involves the use of an organometallic reagent derived from a terminal alkyne. This can be achieved through various methods, including the use of Grignard reagents or lithium acetylides. These nucleophilic alkynyl species can then react with an appropriate electrophile.
Synthesis of Related Precursors (e.g., Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate)
A key intermediate in the synthesis of the target alcohol is the corresponding ethyl ester, ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate. chemsynthesis.comnih.gov The synthesis of this precursor would likely start with a β-keto ester that already contains the but-3-ynyl group. This precursor would then undergo the dioxolane formation as described in section 2.1.
Alternatively, a precursor without the but-3-ynyl group could be used, and the side chain could be introduced later through an alkylation reaction. For example, starting with ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, the methyl group could be functionalized and extended to the but-3-ynyl chain, though this is often a more complex route.
Construction of the Ethanol Moiety
The final step in the synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is the conversion of the ester functionality of the precursor, ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, into a primary alcohol.
This transformation is a classic reduction reaction in organic chemistry. Strong reducing agents are required for the reduction of esters to alcohols.
Common Reducing Agents for Ester to Alcohol Conversion:
| Reducing Agent | Chemical Formula | Typical Solvents | Key Features |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, Tetrahydrofuran (THF) | Very powerful, reduces most carbonyl compounds. |
| Sodium Borohydride | NaBH₄ | Alcohols (e.g., ethanol, methanol) | Milder reducing agent, generally does not reduce esters under standard conditions. |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane | Can selectively reduce esters to aldehydes at low temperatures. |
For the complete reduction of the ester to the primary alcohol, lithium aluminum hydride (LiAlH₄) is the reagent of choice. The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ onto the ester carbonyl carbon. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated upon workup to yield the primary alcohol.
Reduction of Carboxylic Acid and Ester Derivatives
The conversion of carboxylic acids and their ester derivatives to primary alcohols is a fundamental transformation in organic synthesis. For a precursor to this compound, such as a corresponding carboxylic acid or ester, a potent reducing agent is required.
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding primary alcohols. quora.comlibretexts.orgmasterorganicchemistry.com The reaction typically proceeds in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. pw.live For instance, the reduction of an ester with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com
A crucial consideration for the synthesis of this compound is the stability of the dioxolane (acetal) protecting group under the reduction conditions. Research has shown that dioxolane rings are generally stable to reduction with lithium aluminum hydride, allowing for the selective reduction of an ester group while the acetal remains intact.
While sodium borohydride (NaBH₄) is a milder and more selective reducing agent, it is generally not effective for the reduction of esters and carboxylic acids under standard conditions. quora.comlibretexts.org Therefore, for the transformation of a carboxylic acid or ester precursor of this compound, LiAlH₄ or other similarly potent hydride reagents would be the reagents of choice.
Below is a table summarizing common reducing agents for the conversion of esters to alcohols.
| Reagent | Reactivity | Selectivity | Typical Solvents |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low | Diethyl ether, THF |
| Diisobutylaluminum Hydride (DIBAL-H) | High | Moderate | Toluene, Hexane, DCM |
| Lithium Borohydride (LiBH₄) | Moderate | Good | THF |
| Sodium Borohydride (NaBH₄) | Low | High | Methanol, Ethanol |
Chemoselective Approaches to Alcohol Formation
A significant challenge in the synthesis of this compound is the presence of a terminal alkyne, which can also be susceptible to reduction. Therefore, chemoselective reduction of the carboxylic acid or ester group without affecting the carbon-carbon triple bond is paramount.
Lithium aluminum hydride is known to be a very strong reducing agent. masterorganicchemistry.com While it readily reduces polar multiple bonds like carbonyls, its reactivity towards non-polar, isolated carbon-carbon triple bonds is generally low. organic-chemistry.org This inherent difference in reactivity forms the basis for a chemoselective synthesis. The carbonyl group of the ester or carboxylic acid is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride reagent than the relatively electron-rich alkyne.
However, under certain conditions or with prolonged reaction times, reduction of the alkyne to an alkene or even an alkane can occur. To mitigate this, the reaction conditions must be carefully controlled. Performing the reduction at low temperatures and with the slow addition of the reducing agent can enhance selectivity.
Alternative, more selective reducing agents could also be employed. For instance, diisobutylaluminum hydride (DIBAL-H) is a powerful but more selective reducing agent than LiAlH₄. commonorganicchemistry.com It is often used for the partial reduction of esters to aldehydes, but under different conditions, it can also effect the reduction to alcohols. commonorganicchemistry.com Its bulky nature can contribute to increased selectivity. Lithium borohydride (LiBH₄) is another alternative that is less reactive than LiAlH₄ but more reactive than NaBH₄ and can reduce esters to alcohols. commonorganicchemistry.com The choice of reducing agent would depend on the specific substrate and the need to balance reactivity with selectivity.
The following table outlines the general selectivity of common hydride reducing agents towards functional groups relevant to the synthesis of the target molecule.
| Reagent | Ester/Carboxylic Acid | Alkyne (isolated) | Acetal (Dioxolane) |
| LiAlH₄ | Reduces to alcohol | Generally unreactive | Stable |
| DIBAL-H | Reduces to alcohol or aldehyde | Generally unreactive | Stable |
| LiBH₄ | Reduces to alcohol | Generally unreactive | Stable |
| NaBH₄ | Unreactive | Unreactive | Stable |
In a hypothetical synthesis, a precursor such as ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate would be treated with a suitable reducing agent like LiAlH₄ in an ethereal solvent at a controlled temperature. The reaction would be carefully monitored to ensure complete consumption of the starting material while minimizing any potential side reactions involving the alkyne. An aqueous workup would then yield the desired product, this compound.
Chemical Reactivity and Advanced Transformations of 2 2 but 3 Ynyl 1,3 Dioxolan 2 Yl Ethanol
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a hub of reactivity, amenable to a variety of transformations that forge new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)
One of the most prominent reactions of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.combeilstein-journals.org This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide. beilstein-journals.org For this compound, this reaction offers a highly efficient and modular approach to introduce a wide array of molecular fragments. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. beilstein-journals.org
The general scheme for the CuAAC reaction involving this compound is as follows:
R represents a variable organic substituent.
Detailed research findings on the specific application of this compound in CuAAC reactions are not extensively documented in publicly available literature, thus specific yields and reaction conditions with this exact substrate cannot be tabulated. However, the general effectiveness of CuAAC with terminal alkynes is well-established.
Transition Metal-Catalyzed Functionalizations (e.g., Hydroamination, Hydrohalogenation)
The terminal alkyne moiety can undergo a variety of transition metal-catalyzed functionalizations. These reactions are powerful tools for installing diverse functional groups with high regio- and stereoselectivity.
Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, can be catalyzed by various transition metals to yield enamines or imines. While specific studies on this compound are scarce, related terminal alkynes are known to participate in these transformations.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes is a classical transformation. The regioselectivity of this addition can often be controlled, leading to either Markovnikov or anti-Markovnikov products depending on the reaction conditions. For a terminal alkyne like that in the target molecule, Markovnikov addition would place the halogen on the more substituted carbon of the former triple bond.
| Reagent | Product Type | Regioselectivity |
| HX (e.g., HCl, HBr) | Vinyl Halide | Markovnikov |
| HBr, ROOR (peroxides) | Vinyl Halide | Anti-Markovnikov |
This table represents the expected reactivity based on general principles of alkyne chemistry.
Oxidative and Reductive Transformations of the Alkyne
The alkyne group can be subjected to both oxidative and reductive conditions to yield a variety of products.
Oxidation: Oxidative cleavage of the triple bond, for instance using ozone (O₃) or potassium permanganate (B83412) (KMnO₄), would lead to the formation of a carboxylic acid at the terminal position, with the rest of the molecule being converted to another carboxylic acid derivative after cleavage. Milder oxidation can lead to the formation of α-dicarbonyl compounds.
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) will produce the trans-alkene. Complete reduction to the corresponding alkane can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
| Reagent/Catalyst | Product | Stereochemistry |
| H₂, Lindlar's Catalyst | Alkene | Cis (Z) |
| Na, NH₃ (l) | Alkene | Trans (E) |
| H₂, Pd/C | Alkane | N/A |
This table illustrates common reductive transformations of terminal alkynes.
Transformations of the Primary Alcohol Group
The primary alcohol in this compound provides another site for chemical modification, allowing for the introduction of various functionalities through esterification, etherification, and conversion to electrophilic species.
Esterification and Etherification Strategies
Esterification: The primary alcohol can be readily converted to an ester by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). This reaction is often catalyzed by an acid or a coupling agent. For instance, Steglich esterification involves the use of a carbodiimide (B86325) like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Etherification: The formation of an ether from the primary alcohol can be achieved through several methods. The Williamson ether synthesis, a common approach, involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another method is the acid-catalyzed dehydration of two alcohol molecules, which is more suitable for the synthesis of symmetrical ethers. mdpi.com
Derivatization to Activated Electrophiles
The primary alcohol can be transformed into a good leaving group, thereby activating the carbon to which it is attached for nucleophilic attack. This is a common strategy for creating activated electrophiles.
Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide.
Conversion to Sulfonate Esters: A widely used method for activating an alcohol is its conversion to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These are excellent leaving groups in nucleophilic substitution reactions. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine.
| Reagent | Resulting Functional Group | Leaving Group Ability |
| SOCl₂ | Alkyl Chloride | Good |
| PBr₃ | Alkyl Bromide | Good |
| TsCl, Pyridine | Tosylate (OTs) | Excellent |
| MsCl, Pyridine | Mesylate (OMs) | Excellent |
| Tf₂O, Pyridine | Triflate (OTf) | Excellent |
This table summarizes common methods for converting a primary alcohol into an activated electrophile.
Dehydration and Olefin Formation Pathways
The primary alcohol functionality of this compound can undergo dehydration to yield the corresponding alkene. This elimination reaction is typically acid-catalyzed and proceeds through an E2 mechanism for primary alcohols. libretexts.orglibretexts.orgchemistrysteps.commdpi.comnih.gov The reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the abstraction of a proton from the adjacent carbon by a base, leading to the formation of a double bond in a concerted step. libretexts.orglibretexts.orgchemistrysteps.com
Given the primary nature of the alcohol in the target molecule, the dehydration is expected to follow an E2 pathway. reddit.comyoutube.com High temperatures and strong, non-nucleophilic acids are generally required to favor elimination over substitution. libretexts.orglibretexts.org The primary product anticipated from this reaction would be 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethene. However, the presence of the terminal alkyne could potentially lead to isomerization or other side reactions under harsh acidic conditions.
| Catalyst/Reagent | Temperature (°C) | Expected Major Product | Mechanism |
| Concentrated H₂SO₄ | 170-180 | 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethene | E2 |
| Concentrated H₃PO₄ | ~200 | 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethene | E2 |
| Al₂O₃ | 350-400 | 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethene | E2 |
Dioxolane Ring Chemistry
The 1,3-dioxolane (B20135) ring in this compound serves as a protective group for a ketone functionality. While generally stable under neutral and basic conditions, its reactivity can be unlocked under specific, primarily acidic, conditions. organic-chemistry.org
Acid-Catalyzed Hydrolysis and Deprotection
The most common reaction of the dioxolane ring is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. This deprotection is a reversible process, and the equilibrium can be driven towards the products by using an excess of water. wikipedia.org The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. wikipedia.orgsci-hub.se Nucleophilic attack by water on this intermediate, followed by loss of a proton and subsequent elimination of ethylene (B1197577) glycol, yields the ketone. wikipedia.orgsci-hub.se
In the case of this compound, acid-catalyzed hydrolysis would yield 1-hydroxy-5-hexyn-2-one. A variety of acidic catalysts can be employed for this transformation, ranging from strong mineral acids to Lewis acids and solid-supported acid catalysts. organic-chemistry.orgscielo.br
| Catalyst | Solvent | Temperature (°C) | Product |
| Aqueous HCl | Acetone/Water | Room Temperature | 1-hydroxy-5-hexyn-2-one |
| p-Toluenesulfonic acid | Acetone/Water | Reflux | 1-hydroxy-5-hexyn-2-one |
| Amberlyst-15 | Wet Acetone | Room Temperature | 1-hydroxy-5-hexyn-2-one |
Nucleophilic Attack on the Acetal (B89532) Center
While 1,3-dioxolanes are generally resistant to nucleophilic attack under basic or neutral conditions, the acetal carbon can become electrophilic upon activation, typically with a Lewis acid. mdpi.comnih.gov This activation facilitates the attack of a nucleophile at the 2-position of the dioxolane ring. The reaction proceeds via the formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile. mdpi.comnih.gov
In the context of this compound, an external nucleophile could be introduced to react at the acetal center. More interestingly, the neighboring hydroxyl group could act as an internal nucleophile, potentially leading to intramolecular rearrangement or the formation of bicyclic acetal systems under specific activating conditions.
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Reaction Intermediates
There is no available scientific literature that identifies or discusses transient species such as zwitterions or biradicals in reactions involving 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.
No kinetic or thermodynamic data for any reaction steps involving this compound has been reported in the searched scientific literature.
Stereochemical Outcomes and Diastereoselectivity
There are no studies available that investigate the influence of remote stereocenters on the reactivity of this compound.
No research has been published on asymmetric induction in any catalytic transformations of this compound.
Theoretical and Computational Chemistry Studies
No theoretical or computational chemistry studies focusing on this compound have been found in the public domain.
Density Functional Theory (DFT) Calculations for Reaction Energetics
There are no available studies that have employed Density Functional Theory (DFT) to investigate the reaction energetics of this compound. Such calculations would typically provide valuable insights into the thermodynamics and kinetics of reactions involving this compound, including the determination of activation energies, transition state geometries, and reaction pathway potentials. The absence of this data precludes any detailed discussion on its reactivity from a computational standpoint.
Molecular Dynamics Simulations for Conformational Analysis
Similarly, a search of published research did not yield any studies that have utilized Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, identifying stable conformers, and analyzing the flexibility of different molecular regions. Without such studies, a detailed, data-driven analysis of the conformational preferences and dynamic behavior of this specific dioxolane derivative is not possible.
While research exists on other dioxolane derivatives and the general application of DFT and MD methodologies in organic chemistry, the strict focus on this compound reveals a clear need for future computational studies to characterize its chemical and physical properties thoroughly.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the presence and arrangement of the dioxolane, butynyl, and ethanol moieties.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the dioxolane ring, typically as a multiplet around 3.9-4.1 ppm. The methylene protons of the ethanol group adjacent to the hydroxyl group would appear as a triplet, while the methylene group attached to the dioxolane ring would also present a characteristic signal. The terminal alkyne proton is anticipated to appear as a triplet in the region of 2.0-2.4 ppm, with the adjacent methylene protons showing as a doublet of doublets.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Dioxolane CH₂CH₂ | ~3.9-4.1 (m) | ~65-67 |
| Dioxolane C(O)₂ | - | ~108-110 |
| CH₂ (Butynyl) | ~2.5 (d) | ~20-25 |
| C≡CH (Butynyl) | - | ~80-83 |
| C≡C H (Butynyl) | ~2.0 (t) | ~68-72 |
| CH₂ (Ethanol) | ~2.0 (t) | ~35-40 |
| CH₂OH (Ethanol) | ~3.7 (t) | ~59-62 |
| OH (Ethanol) | Variable | - |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the title compound, and to gain structural insights through analysis of its fragmentation patterns under electron impact (EI) or other ionization methods. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₉H₁₄O₃).
Under electron ionization (EI-MS), the molecular ion peak (M⁺·) may be observed, although it can be weak for alcohols. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by its functional groups:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common pathway for both alcohols and ethers (including the dioxolane ring). libretexts.orgmiamioh.edu This can result in the loss of the ethanol side chain or cleavage within the butynyl group.
Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent peak at M-18. youtube.com
Dioxolane Ring Fragmentation: The 1,3-dioxolane (B20135) ring can undergo characteristic fragmentation, often involving the rupture of O-C bonds, leading to ions such as [M–C₂H₄O]⁺· or fragments with m/z values of 87 or 55, which are characteristic of the dioxolane moiety. aip.org
Alkyne Fragmentation: Cleavage of the propargylic bond (the C-C bond adjacent to the triple bond) is also a possible fragmentation pathway.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 170 | [C₉H₁₄O₃]⁺· | Molecular Ion (M⁺·) |
| 152 | [M - H₂O]⁺· | Loss of water from the ethanol group |
| 125 | [M - CH₂CH₂OH]⁺ | Alpha-cleavage, loss of the ethanol side group |
| 99 | [C₅H₇O₂]⁺ | Cleavage of the butynyl group |
| 87 | [C₄H₇O₂]⁺ | Characteristic dioxolane ring fragment |
| 73 | [C₃H₅O₂]⁺ | Characteristic dioxolane ring fragment |
X-ray Crystallography for Absolute Configuration and Solid-State Structure of Derivatives
While obtaining suitable single crystals of the parent compound this compound can be challenging, X-ray crystallography of its solid derivatives provides unequivocal proof of its molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
For instance, analysis of a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, provides insight into the type of structural information that can be obtained. researchgate.net In its crystal structure, the molecule displays an intramolecular hydrogen bond between the hydroxyl group and one of the ketal oxygen atoms. researchgate.net The molecules are arranged in chains propagated by intermolecular C-H···π interactions. researchgate.net Such detailed analysis confirms the connectivity and reveals the preferred conformation and packing of the molecule in the crystal lattice. This method is the gold standard for determining the absolute configuration of chiral centers, should any be present in a derivative.
Table 3: Representative Crystallographic Data for a Derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7961 (4) |
| b (Å) | 8.8271 (7) |
| c (Å) | 29.754 (2) |
| β (°) | 92.150 (7) |
| Volume (ų) | 1521.26 (19) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
The FTIR spectrum is expected to display several characteristic absorption bands:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group.
A sharp, weak to medium intensity band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne. nih.gov
A weak absorption band near 2100-2250 cm⁻¹ attributed to the C≡C triple bond stretch. This region is often referred to as a "clear window" in vibrational spectra, making the alkyne a distinctive probe. nih.govacs.org
Strong C-O stretching bands in the fingerprint region, typically between 1000-1200 cm⁻¹, which are characteristic of the dioxolane ring and the primary alcohol.
C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Primary Alcohol | 3200 - 3600 | Strong, Broad |
| ≡C-H stretch | Terminal Alkyne | ~3300 | Medium, Sharp |
| C-H stretch | Aliphatic (sp³) | 2850 - 3000 | Medium to Strong |
| C≡C stretch | Terminal Alkyne | 2100 - 2250 | Weak to Medium |
| C-O stretch | Dioxolane & Alcohol | 1000 - 1200 | Strong |
Applications of 2 2 but 3 Ynyl 1,3 Dioxolan 2 Yl Ethanol in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
The inherent functionalities of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol allow it to serve as a versatile scaffold for the introduction of molecular diversity. The terminal alkyne provides a handle for carbon-carbon bond formation through well-established methodologies, the primary alcohol can be readily modified or participate in cyclization reactions, and the dioxolane protects a ketone functionality that can be revealed at a later synthetic stage.
Precursor for Advanced Polyfunctionalized Molecules
The distinct reactivity of each functional group in this compound can be exploited for the stepwise or sequential introduction of various substituents, leading to the generation of advanced polyfunctionalized molecules. The terminal alkyne, for instance, is amenable to a range of transformations that are fundamental in modern organic synthesis.
One of the most powerful applications of terminal alkynes is the Sonogashira coupling reaction , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and demonstrates a broad substrate scope. beilstein-journals.orgscirp.org The use of this compound in such a reaction would allow for the introduction of various aryl or vinyl moieties, leading to a diverse array of elaborated structures.
Another key reaction of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". mt.comsigmaaldrich.com This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. interchim.fr By reacting this compound with various organic azides, a library of triazole-containing compounds can be readily accessed. These triazole products can exhibit a range of biological activities and serve as important scaffolds in medicinal chemistry. nih.gov
The primary alcohol functionality can be easily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. Furthermore, it can be used as a nucleophile in esterification or etherification reactions, adding another layer of possible functionalization.
| Reaction Type | Reagents | Functional Group Transformation | Potential Product Class |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | C(sp)-H to C(sp)-C(sp2) | Aryl/Vinyl-substituted alkynes |
| Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | Terminal alkyne to 1,2,3-Triazole | Triazole-containing polyfunctional molecules |
| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Primary alcohol to Aldehyde | Aldehyde-containing alkynyl dioxolanes |
| Esterification | Carboxylic acid, Acid catalyst | Primary alcohol to Ester | Alkynyl dioxolane esters |
Scaffold for Heterocyclic and Carbocyclic Ring Systems
The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic and carbocyclic ring systems. Intramolecular reactions can be designed to construct rings of different sizes and functionalities.
For instance, intramolecular cyclization reactions can be envisioned where the hydroxyl group attacks the alkyne moiety under appropriate catalytic conditions. Such reactions could lead to the formation of furan (B31954) or pyran-based heterocyclic systems. The specific outcome would be dependent on the reaction conditions and the choice of catalyst.
Furthermore, the butynyl side chain provides the necessary length and functionality for the construction of spirocyclic systems. Spirocycles are an important structural motif in many natural products and pharmaceuticals. nih.govresearchgate.net For example, an intramolecular cascade reaction could be initiated at the alkyne, leading to the formation of a spiro-center at the carbon atom of the dioxolane ring. acs.org
Utilization in Total Synthesis Strategies
While no specific total syntheses employing this compound have been explicitly documented in the reviewed literature, its structural features suggest its potential as a key intermediate in the synthesis of complex natural products. The combination of a protected ketone, a reactive alkyne, and a modifiable alcohol in a single molecule allows for a convergent and flexible synthetic design.
Key Intermediate in Natural Product Synthesis
The synthesis of many natural products relies on the use of chiral building blocks that contain multiple functional groups. The structure of this compound is reminiscent of intermediates used in the synthesis of various biologically active compounds. For example, dioxolane moieties are frequently used as protecting groups for carbonyls in the synthesis of pharmaceuticals. nih.govnih.gov The terminal alkyne can be a precursor to various functionalities found in natural products, such as enynes or conjugated systems, through reactions like the Sonogashira coupling. libretexts.org
Construction of Complex Architectures
The ability to selectively unmask and react the different functional groups of this compound is a significant advantage in the construction of complex molecular architectures. For example, the dioxolane can be removed under acidic conditions to reveal a ketone, which can then participate in aldol (B89426) reactions, Wittig reactions, or other carbonyl chemistry to build up molecular complexity.
The sequential modification of the alkyne and alcohol functionalities, followed by the deprotection and reaction of the ketone, allows for a highly controlled and stepwise approach to assembling intricate carbon skeletons. This level of control is crucial in the total synthesis of complex molecules where stereochemistry and regioselectivity are of paramount importance.
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single pot. scispace.combeilstein-journals.org The structure of this compound is well-suited for its integration into such processes.
The terminal alkyne can act as a reactive component in various MCRs. For instance, in a multicomponent reaction involving an aldehyde, an amine, and an alkyne (A3 coupling), this compound could provide the alkyne component, leading to the formation of propargylamines.
Development of Chiral Auxiliaries and Ligands from Dioxolane Derivatives
The strategic placement of functional groups in this compound makes it a versatile precursor for the development of novel chiral auxiliaries and ligands. The presence of a hydroxyl group, a terminal alkyne, and a dioxolane ring offers multiple avenues for synthetic modification to introduce chirality and coordinating atoms for metal-catalyzed asymmetric synthesis. The development of such derivatives is primarily centered on two strategies: modification of the side chains to create chelating arms, and the use of an inherently chiral dioxolane backbone.
A key approach to inducing chirality is through the use of chiral diols in the synthesis of the dioxolane ring itself. By starting with enantiomerically pure diols, such as derivatives of tartaric acid, the resulting dioxolane becomes a chiral scaffold. This principle is famously exemplified by α,α,α′,α′-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols (TADDOLs), which are highly effective chiral ligands for a variety of asymmetric transformations. nih.govresearchgate.netnih.govrsc.orgethz.ch Following this precedent, this compound can be synthesized with an intrinsically chiral core that can direct stereoselectivity.
Furthermore, the peripheral functional groups—the terminal alkyne and the primary alcohol—serve as handles for the introduction of donor atoms to create bidentate or polydentate ligands. The hydroxyl group can be converted into a variety of other functionalities, such as phosphines, amines, or ethers, which are common coordinating groups in catalyst design. sigmaaldrich.comwikipedia.org The terminal alkyne offers a rich platform for transformations, including carbon-carbon bond formation and cycloaddition reactions, to build more complex ligand structures. rsc.orgacs.org
Synthesis of Chiral Bidentate P,O-Ligands
One promising application of this compound is in the synthesis of P,O-bidentate ligands, where the hydroxyl group is converted into a phosphine (B1218219) moiety. These ligands are valuable in a range of transition-metal-catalyzed reactions. The synthesis can be envisioned as a two-step process starting from the parent alcohol.
First, the alcohol is converted to a tosylate or a halide to create a good leaving group. Subsequently, this intermediate can be reacted with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide, to yield the desired phosphine-ether ligand.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | 1. TsCl, Pyridine, 0 °C to rt | 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethyl tosylate | ~95 |
| 2 | 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethyl tosylate | 2. LiPPh₂, THF, rt | (2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethoxy)diphenylphosphine | ~80-90 |
Table 1: Hypothetical synthesis of a P,O-bidentate ligand from this compound. The yields are estimated based on similar transformations reported in the literature.
Modification of the Alkyne Moiety for Ligand Diversification
The terminal alkyne of this compound provides a point of diversification for creating a library of chiral ligands. Sonogashira coupling, for instance, can be employed to attach various aryl or heteroaryl groups, which can bear additional coordinating atoms, leading to tridentate or even tetradentate ligands.
For example, coupling with 2-bromopyridine (B144113) would introduce a nitrogen atom that can coordinate with a metal center, forming a P,N,O-tridentate ligand if the hydroxyl group is also modified.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product |
| (2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethoxy)diphenylphosphine | 2-Bromopyridine | Pd(PPh₃)₄, CuI, Et₃N, THF, 70 °C | (2-(2-(4-(Pyridin-2-yl)but-3-ynyl)-1,3-dioxolan-2-yl)ethoxy)diphenylphosphine |
Table 2: Proposed Sonogashira coupling for the diversification of a dioxolane-based ligand.
Dioxolane as a Chiral Auxiliary
Beyond ligand synthesis, chiral derivatives of this compound can function as chiral auxiliaries. By tethering the chiral dioxolane moiety to a prochiral substrate, it can effectively control the stereochemical outcome of a reaction. For instance, the hydroxyl group can be esterified with a prochiral carboxylic acid. In the presence of a suitable reagent, the chiral environment created by the dioxolane can direct the stereoselective transformation of the attached substrate, after which the auxiliary can be cleaved and potentially recovered.
The effectiveness of such an auxiliary would depend on the rigidity of the chiral scaffold and the steric hindrance it imposes, which are tunable by selecting appropriately substituted chiral diols for the dioxolane synthesis.
Emerging Research Directions and Future Prospects
Exploration of Sustainable Synthesis and Transformation Methods
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For a molecule like 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol, sustainable synthesis would involve the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.
Current research in green chemistry offers several avenues for the sustainable synthesis of the constituent functional groups of this molecule. The terminal alkyne moiety, for instance, can be synthesized using methods that avoid harsh reagents and extreme temperatures. Biocatalytic approaches, employing enzymes such as acetylenases, are emerging as powerful tools for the formation of carbon-carbon triple bonds under mild conditions. These enzymatic pathways, found in various microorganisms, offer high selectivity and reduce the reliance on traditional, often toxic, metal catalysts.
The transformation of this compound can also be approached from a green chemistry perspective. For instance, the selective deprotection of the dioxolane group under mild, environmentally friendly conditions would be a key area of investigation. This would allow for the sequential functionalization of the diol and alkyne moieties, expanding the synthetic utility of the molecule.
Design of Novel Catalytic Systems for Selective Functionalization
The presence of two distinct reactive sites—the terminal alkyne and the hydroxyl group (after deprotection)—makes this compound an ideal substrate for the development of novel catalytic systems that can achieve selective functionalization.
Homogeneous Catalysis: Homogeneous catalysts, particularly those based on transition metals like palladium, gold, and copper, are well-suited for a variety of alkyne transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to elaborate the alkyne terminus. The design of ligands that can modulate the reactivity of the metal center would be crucial to achieve high selectivity and avoid side reactions involving the hydroxyl group. Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack, opening up possibilities for hydrofunctionalization reactions.
Heterogeneous Catalysis: The development of heterogeneous catalysts for the selective functionalization of this molecule would offer significant advantages in terms of catalyst recyclability and process sustainability. Supported metal nanoparticles, metal-organic frameworks (MOFs), and functionalized polymers could be designed to catalyze specific transformations of the alkyne or hydroxyl group. For example, a heterogeneous catalyst could be developed for the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid, while leaving the alkyne intact.
The challenge lies in designing catalytic systems that can differentiate between the two functional groups, allowing for orthogonal reactivity. This would enable the stepwise construction of complex molecular architectures from this versatile building block.
Integration into Automated Synthesis Platforms
The modular nature of this compound makes it an excellent candidate for integration into automated synthesis platforms. These platforms, which utilize robotic systems to perform chemical reactions, are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries.
This bifunctional molecule could serve as a key building block in a "synthesis-on-demand" framework. Automated platforms could be programmed to perform a series of reactions on the alkyne and (deprotected) hydroxyl functionalities, leading to the generation of a diverse range of derivatives. For example, the alkyne could be subjected to a click reaction with a library of azides, while the hydroxyl group could be acylated with various carboxylic acids.
The successful integration of this molecule into automated platforms would require the development of robust and reliable reaction protocols that are amenable to automation. This includes the use of reagents that are stable and easily handled by robotic systems, as well as the development of in-line purification and analysis techniques. The use of pre-packed reagent cartridges and flow chemistry setups could further streamline the automated synthesis process.
Computational-Assisted Design of Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to design derivatives with tailored reactivity and properties.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of the molecule. By modeling the transition states of various reactions, researchers can predict the most favorable reaction pathways and design catalysts that promote specific transformations. For example, DFT could be used to study the mechanism of alkyne functionalization and to design ligands that enhance the selectivity of a metal catalyst.
In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives can accelerate the discovery of molecules with desired properties. By modifying the substituents on the butynyl chain or the dioxolane ring in silico, it is possible to predict how these changes will affect the molecule's reactivity, solubility, and other physicochemical properties. This computational pre-screening can help to prioritize synthetic targets and reduce the experimental effort required to identify promising candidates for various applications.
For instance, computational models could be used to design derivatives with altered steric and electronic properties around the alkyne, thereby tuning its reactivity in cycloaddition reactions. Similarly, the electronic properties of the hydroxyl group could be modulated to control its nucleophilicity or its ability to act as a directing group in catalytic reactions.
Q & A
Q. What are the established synthetic routes for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via two primary routes: (1) Reduction of Ethyl Esters : Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate is reduced in anhydrous THF using LiAlH₄ at 80°C, followed by quenching and purification via flash chromatography . (2) Acid-Catalyzed Cyclization : Tosic acid monohydrate facilitates cyclization of intermediates in acetone/water mixtures, achieving high yields (≥90%) after 6 hours of stirring . Key variables include solvent choice (THF for stability), temperature control (80°C optimal for reduction), and catalyst loading (tosic acid at 0.1–0.5 mol%).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and propargyl group (δ 1.8–2.2 ppm for terminal alkyne protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 185.1) and fragmentation patterns (loss of dioxolane ring at m/z 127) .
- IR Spectroscopy : Stretching frequencies for hydroxyl (3300–3500 cm⁻¹) and acetal C-O (1100–1250 cm⁻¹) groups validate functional groups .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the dioxolane ring. Use anhydrous solvents (e.g., THF, DCM) during synthesis, and avoid prolonged exposure to moisture or acidic conditions . For handling, employ gloveboxes when working with hygroscopic intermediates .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Catalyst Screening : Replace tosic acid with Amberlyst-15 (solid-phase catalyst) for easier purification and reduced side reactions .
- Solvent Selection : Use THF with molecular sieves to minimize water content, critical for acetal group stability .
Q. What advanced analytical methods resolve impurities or byproducts in the final product?
- Methodological Answer :
- HPLC-MS : Quantifies trace impurities (e.g., unreacted ester precursors) using C18 columns and acetonitrile/water gradients .
- 2D NMR (HSQC, COSY) : Differentiates regioisomers (e.g., 1,3-dioxolane vs. 1,4-dioxane byproducts) through cross-peak analysis .
- X-ray Crystallography : Resolves structural ambiguities (e.g., stereochemistry of the propargyl group) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Studies : The dioxolane ring hydrolyzes rapidly below pH 3 (half-life <1 hour at 25°C) but remains stable at pH 7–9. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays .
- Thermal Stability : Decomposition occurs above 120°C (TGA data), releasing ethylene glycol derivatives. Store below –20°C for long-term stability .
Q. What role does this compound play in synthesizing functional polymers or biomaterials?
- Methodological Answer :
- Polymer Backbone Modification : The propargyl group enables click chemistry (e.g., CuAAC with azides) to graft polyethylene glycol (PEG) chains for drug delivery systems .
- DNA Detection Probes : Ethylene glycol derivatives of the compound enhance solubility of fluorophore-conjugated oligonucleotides .
Q. How should researchers address contradictions in reported spectral data or yields?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and reaction atmosphere (N₂ vs. air) .
- Calibration Standards : Use certified NMR reference compounds (e.g., TMS for ¹H NMR) to align spectral interpretations .
- Meta-Analysis : Compare yields across literature (e.g., 94% in vs. 82% in ) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
